N-(benzenesulfonyl)-2-[4-(4,9-diethoxy-3-oxo-1H-benzo[f]isoindol-2-yl)phenyl]acetamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of GW 627368 involves several steps, starting with the preparation of the core benzo[f]isoindole structure. The key steps include:
Formation of the benzo[f]isoindole core: This involves the cyclization of a suitable precursor under acidic conditions.
Introduction of the diethoxy groups: This step is achieved through an alkylation reaction using ethyl iodide in the presence of a base.
Attachment of the phenylsulfonylacetamide moiety: This is done via a coupling reaction using a suitable sulfonyl chloride and an amine.
Industrial Production Methods: The industrial production of GW 627368 follows similar synthetic routes but is optimized for large-scale production. This includes:
Optimization of reaction conditions: To increase yield and purity.
Use of continuous flow reactors: To enhance reaction efficiency and scalability.
Purification techniques: Such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: GW 627368 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings in GW 627368 can undergo electrophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
GW 627368 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the prostanoid EP4 receptor and its role in various chemical pathways.
Biology: Helps in understanding the biological functions of the EP4 receptor in cellular processes.
Medicine: Investigated for its potential therapeutic effects in conditions involving inflammation and cancer.
Industry: Utilized in the development of new drugs targeting the prostanoid EP4 receptor .
Mechanism of Action
GW 627368 exerts its effects by selectively antagonizing the prostanoid EP4 receptor. This receptor is involved in various physiological processes, including inflammation and immune response. By blocking the EP4 receptor, GW 627368 inhibits the binding of prostaglandin E2, thereby reducing inflammation and other related effects. The compound also has affinity for the thromboxane A2 receptor, which plays a role in platelet aggregation and vascular tone .
Comparison with Similar Compounds
GW 803430: Another EP4 receptor antagonist with similar properties.
TP-008: A compound with affinity for the thromboxane A2 receptor.
PGD2-IN-1: An effective DP receptor antagonist .
Uniqueness of GW 627368: GW 627368 stands out due to its high selectivity and potency for the EP4 receptor, along with its additional affinity for the thromboxane A2 receptor. This dual action makes it a unique and valuable compound for research in inflammation, cancer, and cardiovascular diseases .
Properties
IUPAC Name |
N-(benzenesulfonyl)-2-[4-(4,9-diethoxy-3-oxo-1H-benzo[f]isoindol-2-yl)phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N2O6S/c1-3-37-28-23-12-8-9-13-24(23)29(38-4-2)27-25(28)19-32(30(27)34)21-16-14-20(15-17-21)18-26(33)31-39(35,36)22-10-6-5-7-11-22/h5-17H,3-4,18-19H2,1-2H3,(H,31,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XREWXJVMYAXCJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2CN(C(=O)C2=C(C3=CC=CC=C31)OCC)C4=CC=C(C=C4)CC(=O)NS(=O)(=O)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30195993 | |
Record name | GW-627368X | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30195993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
544.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
439288-66-1 | |
Record name | GW-627368X | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0439288661 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GW-627368X | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30195993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GW-627368X | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9P1ZGY0SE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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